2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
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Overview
Description
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol . This compound is known for its unique structure, which includes a sulfonyl chloride group attached to an isoindole ring system. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves the reaction of 2-methyl-1-oxoisoindoline with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the isoindole ring system.
Tosyl chloride: Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis.
Methanesulfonyl chloride: A smaller sulfonyl chloride compound used in various chemical reactions.
Properties
CAS No. |
1782293-07-5 |
---|---|
Molecular Formula |
C9H8ClNO3S |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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